(2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid
CAS No.:
Cat. No.: VC17840562
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClN2O2 |
|---|---|
| Molecular Weight | 200.62 g/mol |
| IUPAC Name | (2R)-2-amino-3-(2-chloropyridin-4-yl)propanoic acid |
| Standard InChI | InChI=1S/C8H9ClN2O2/c9-7-4-5(1-2-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1 |
| Standard InChI Key | LHQLWGWKBFFKJA-ZCFIWIBFSA-N |
| Isomeric SMILES | C1=CN=C(C=C1C[C@H](C(=O)O)N)Cl |
| Canonical SMILES | C1=CN=C(C=C1CC(C(=O)O)N)Cl |
Introduction
Chemical Structure and Physico-chemical Properties
Molecular Architecture
The compound’s structure comprises a propanoic acid backbone with an amino group at the 2-position (R-configuration) and a 2-chloropyridin-4-yl substituent at the 3-position. The pyridine ring’s chlorine atom at the 2-position introduces steric and electronic effects that influence reactivity and binding interactions. The chiral center at C2 ensures enantioselective behavior in biological systems, a critical factor in drug design .
Table 1: Key Physico-chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 200.62 g/mol |
| CAS Number | 1270136-90-7 |
| IUPAC Name | (2R)-2-Amino-3-(2-chloropyridin-4-yl)propanoic acid |
| Solubility | Data limited; likely polar due to carboxylic acid and amino groups |
The chlorine atom’s position on the pyridine ring distinguishes this compound from isomers like the 3-chloro derivative, which exhibits different electronic properties and biological activities.
Synthesis and Purification
| Target | Potential Effect |
|---|---|
| NMDA Receptor | Antagonist/Modulator |
| Bacterial D-Ala Ligase | Inhibitor |
| Kinase Enzymes | Allosteric Modulator |
Research Gaps and Future Directions
Despite its structural promise, published studies on (2R)-2-Amino-3-(2-chloropyridin-4-yl)propanoic acid remain sparse. Critical research priorities include:
-
Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.
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In Vivo Efficacy Studies: Evaluating therapeutic potential in disease models.
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Crystallographic Analysis: Resolving 3D structures to inform drug design.
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